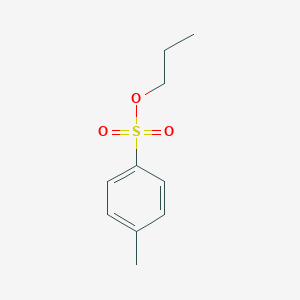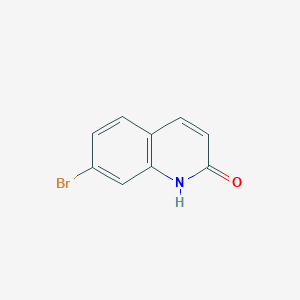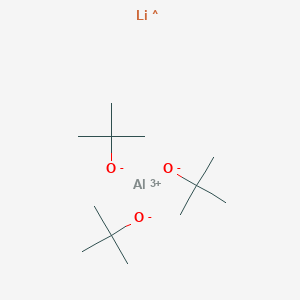
Propyl p-toluenesulfonate
概要
説明
Synthesis Analysis
The synthesis of p-toluenesulfonate derivatives is a topic of interest in several studies. For instance, a silver-catalyzed heteroaromatization of propargylic alcohols with p-toluenesulfonylmethyl isocyanide (TosMIC) has been developed, where TosMIC serves both as a sulfonyl source and a ligand . Additionally, 2,2,2-Trifluoroethyl p-toluenesulfonate has been used to generate difluorovinylboranes, which are then reacted with acyl chlorides or chloroformates to produce difluorovinyl carbonyl compounds . A similar approach is used to synthesize disubstituted 1,1-difluoro-1-alkenes .
Molecular Structure Analysis
The molecular structure of p-toluenesulfonate derivatives is characterized by the presence of the tosyl group attached to various functional groups. In the context of the papers, the tosyl group is linked to heterocycles , spiroacetals , and difluorovinyl groups . These structures are significant as they influence the reactivity and properties of the compounds.
Chemical Reactions Analysis
Chemical reactions involving p-toluenesulfonate derivatives are diverse. For example, the synthesis of N, O-spiroacetals and α-arylfurans involves palladium-catalyzed aerobic oxidative coupling reactions . Reactions of polyfluoro-1-propenyl p-toluenesulfonates with bifunctional nitrogen nucleophiles lead to the formation of monofluorinated nitrogen heterocycles . Moreover, fluoride ion-promoted reactions with amines result in the synthesis of (Z)-α-fluoro-β-amino acrylaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-toluenesulfonate derivatives can be inferred from their reactivity and the types of reactions they undergo. For instance, the electrophilic reactions of benzeneselenenyl p-toluenesulfonate with acetylenes indicate the electrophilic nature of the selenenyl sulfonate . The synthesis of [18F]fluoroisopropyl-alkylated derivatives suggests the potential of p-toluenesulfonate derivatives in radiochemical syntheses .
科学的研究の応用
Application in Pharmaceutical Research
- Specific Scientific Field: Pharmaceutical Research
- Summary of the Application: Propyl p-toluenesulfonate is used in the manufacturing process of active pharmaceutical ingredients as a counterion to salt formation . It may react with methanol, ethanol, or propanol used in the reaction pathway to form p-toluenesulfonates . These compounds are carcinogenic and need to be accurately monitored and quantified both during the process and in the final control of the drug substance .
- Methods of Application or Experimental Procedures: High performance liquid chromatography with UV detection (HPLC-UV) is the preferred analytical method for quantitation of impurities in drug substance . Individual stock solutions of propyl-p-toluenesulfonate were prepared in acetonitrile at a concentration of 1 mg/mL . A mixture containing all analytes with 10 μg/mL was prepared by diluting each stock solution with water/acetonitrile 50/50 (v/v) .
- Results or Outcomes: The wide dynamic range of the detector allows relative quantitation of genotoxic impurities down to 0.02% relative area .
Application in Epoxy Resin and Amine Compositions
- Specific Scientific Field: Material Science
- Summary of the Application: Propyl p-toluenesulfonate is used as a catalyst for epoxy resins and amine compositions . Epoxy resins are a type of polymer that are used in a wide variety of applications due to their strong adhesive properties and resistance to heat and chemicals .
- Methods of Application or Experimental Procedures: The specific methods of application can vary depending on the specific epoxy resin or amine composition being used. Generally, the Propyl p-toluenesulfonate would be mixed with the resin or composition and then applied as needed .
- Results or Outcomes: The use of Propyl p-toluenesulfonate as a catalyst can help to enhance the properties of the epoxy resin or amine composition, such as improving its curing process or enhancing its adhesive properties .
Application in Soldering of Electronic Parts
- Specific Scientific Field: Electronics
- Summary of the Application: Propyl p-toluenesulfonate is used in the soldering of electronic parts . Soldering is a process that joins together two or more items by melting and then flowing a filler metal into the joint, the filler metal having a lower melting point than the adjoining metal .
- Methods of Application or Experimental Procedures: In the context of soldering electronic parts, Propyl p-toluenesulfonate would likely be used in the flux, which is a substance used to facilitate soldering . It would be applied to the parts to be soldered before the soldering process takes place .
- Results or Outcomes: The use of Propyl p-toluenesulfonate in the soldering process can help to improve the quality of the solder joint, such as by enhancing the flow of the solder or reducing oxidation .
Application in Organic Synthesis
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Propyl p-toluenesulfonate is used in organic synthesis as an “organic-soluble” strong acid . It is used in the preparation of acetals and ketals from aldehydes and ketones .
- Methods of Application or Experimental Procedures: The specific methods of application can vary depending on the specific reaction being carried out. Generally, the Propyl p-toluenesulfonate would be mixed with the reactants and then the reaction would be carried out under suitable conditions .
- Results or Outcomes: The use of Propyl p-toluenesulfonate in organic synthesis can help to enhance the efficiency of the reaction, such as improving the yield or selectivity .
Application in Electrolyte Synthesis
- Specific Scientific Field: Electrochemistry
- Summary of the Application: Sodium p-toluenesulfonate, a salt of Propyl p-toluenesulfonate, is used as a supporting electrolyte during synthesis . This is standard for many papers on the topic .
- Methods of Application or Experimental Procedures: In the context of electrolyte synthesis, Sodium p-toluenesulfonate would likely be used in the electrolyte solution . It would be mixed with the other components of the electrolyte and then used as needed .
- Results or Outcomes: The use of Sodium p-toluenesulfonate in the electrolyte synthesis can help to improve the quality of the electrolyte, such as by enhancing its conductivity .
Safety And Hazards
Propyl p-toluenesulfonate is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical . If it comes in contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice or attention should be sought .
将来の方向性
特性
IUPAC Name |
propyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTWNTXHFYNETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060522 | |
| Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl p-toluenesulfonate | |
CAS RN |
599-91-7 | |
| Record name | Propyl 4-methylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl p-toluenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl p-toluenesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL P-TOLUENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4M5N22X54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)


![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)


![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)




